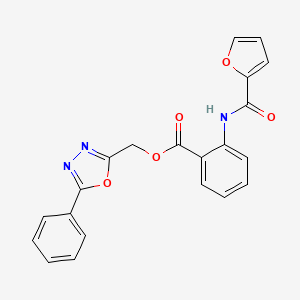
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(furan-2-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(furan-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C21H15N3O5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(furan-2-carboxamido)benzoate is part of a class of oxadiazole derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of oxadiazole derivatives typically involves cyclodehydration reactions. For instance, compounds containing the 1,3,4-oxadiazole moiety can be synthesized through the reaction of hydrazines with carboxylic acids or esters under acidic conditions. The specific synthesis pathway for this compound has not been extensively documented in the literature but follows similar methodologies used for other oxadiazoles .
Antimicrobial Activity
Oxadiazole derivatives have demonstrated significant antimicrobial properties. Specifically, studies have shown that 1,3,4-oxadiazoles can inhibit a range of pathogens including bacteria and fungi. For example:
- Antibacterial Activity : Compounds with oxadiazole rings have been reported to exhibit inhibitory effects against Escherichia coli and Staphylococcus aureus, with some derivatives showing Minimum Inhibitory Concentrations (MICs) in the low micromolar range .
Antitumor Activity
Research indicates that certain oxadiazole derivatives possess antitumor properties. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines:
- Cytotoxicity : A study highlighted that several 1,3,4-oxadiazole compounds showed cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cell lines with IC50 values ranging from 10 to 30 µM .
Anti-inflammatory Properties
Some oxadiazole derivatives have been identified as potential anti-inflammatory agents. Their activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes:
- Inhibition Studies : Compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazoles is significantly influenced by their structural features. Modifications at specific positions on the oxadiazole ring or the attached aromatic systems can enhance or diminish their biological effects:
- Substituent Effects : Electron-donating groups have been associated with increased antimicrobial activity, while electron-withdrawing groups may reduce it .
Data Tables
| Biological Activity | Compound | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | Oxadiazole A | 5 µM (E. coli) | |
| Antitumor | Oxadiazole B | 20 µM (MCF-7) | |
| Anti-inflammatory | Oxadiazole C | IC50 = 15 µM |
Case Studies
- Case Study on Antitumor Activity : A derivative containing a furan moiety was tested against various cancer cell lines and showed significant cytotoxicity comparable to established chemotherapeutics. The study concluded that modifications to the furan ring could enhance efficacy against resistant cancer types .
- Case Study on Antimicrobial Effects : A series of substituted oxadiazoles were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions led to improved antibacterial activity, suggesting a pathway for developing new antibiotics .
Properties
Molecular Formula |
C21H15N3O5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C21H15N3O5/c25-19(17-11-6-12-27-17)22-16-10-5-4-9-15(16)21(26)28-13-18-23-24-20(29-18)14-7-2-1-3-8-14/h1-12H,13H2,(H,22,25) |
InChI Key |
SOJRCMBZXNXENW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















